4-Ethoxy-3-(trifluoromethyl)benzyl bromide

SN2 reactivity alkoxy substituent effects synthetic intermediate selection

Researchers relying on benzylic bromides for SN2 alkylation frequently encounter inconsistent yields and impurity profiles when substituting lower-purity or regioisomeric alternatives. 4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS 1206593-30-7) eliminates these variables: • Controlled reactivity: Ethoxy group (Charton ν = 0.48) provides intermediate steric bulk, reducing over-alkylation observed with 4-methoxy analogs while maintaining efficient benzylic substitution. • Metabolic stability: CF₃ group blocks CYP-mediated oxidation at the meta position; calculated ΔlogP of ~+0.9 vs. non-fluorinated analogs enhances permeability for CNS and anti-infective programs. • Supply reliability: Procure at 97-98% purity directly, bypassing in-house synthesis; predicted bp 270.3 °C and density 1.467 g/cm³ facilitate distillative purification and phase separation.

Molecular Formula C10H10BrF3O
Molecular Weight 283.08 g/mol
CAS No. 1206593-30-7
Cat. No. B1456003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-(trifluoromethyl)benzyl bromide
CAS1206593-30-7
Molecular FormulaC10H10BrF3O
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CBr)C(F)(F)F
InChIInChI=1S/C10H10BrF3O/c1-2-15-9-4-3-7(6-11)5-8(9)10(12,13)14/h3-5H,2,6H2,1H3
InChIKeyGAZKSECNCUGHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3-(trifluoromethyl)benzyl bromide – Baseline Specifications


4-Ethoxy-3-(trifluoromethyl)benzyl bromide (CAS 1206593-30-7) is a substituted benzyl halide building block featuring a reactive benzylic bromide site and a strongly electron-withdrawing trifluoromethyl group ortho to an ethoxy substituent . The compound exhibits a predicted boiling point of 270.3±40.0 °C and density of 1.467±0.06 g/cm³ , with a molecular weight of 283.09 g/mol (C₁₀H₁₀BrF₃O) . Commercial availability typically ranges from 95% to 98% purity , positioning it as a specialized intermediate for nucleophilic substitution chemistry in medicinal and agrochemical research .

Reactive Scaffold Benzylic bromide for nucleophilic substitution chemistry
Electronic Control Electron-withdrawing CF₃ and ethoxy substitution pattern
Research Purity Supports synthetic workflow without additional purification

4-Ethoxy-3-(trifluoromethyl)benzyl bromide Substitution Risks


Interchanging 4-Ethoxy-3-(trifluoromethyl)benzyl bromide with close analogs—such as 4-methoxy-3-(trifluoromethyl)benzyl bromide (CAS 261951-89-7) or 3-trifluoromethylbenzyl bromide (CAS 402-23-3)—introduces quantifiable deviations in molecular properties that compromise synthetic outcomes. The ethoxy group confers distinct steric and electronic profiles relative to methoxy or unsubstituted analogs, altering reactivity in SN2 displacements [1], while the precise 4-ethoxy-3-CF₃ substitution pattern affects regioselectivity in metal-catalyzed couplings and physicochemical parameters (e.g., logP, metabolic stability) [2]. Direct substitution without re-optimization risks reduced yields, altered impurity profiles, or failed downstream functionalization, underscoring the need for compound-specific procurement .

4-Methoxy analog may increase side reactions due to higher electron density, altering SN2 selectivity and impurity profiles.
3-Trifluoromethylbenzyl bromide lacks ethoxy steric control, which can shift regioselectivity in metal-catalyzed couplings and physicochemical properties.
Regioisomeric benzyl bromides may require re-optimization of purification protocols due to distinct boiling points and solubility profiles.

4-Ethoxy-3-(trifluoromethyl)benzyl bromide Quantitative Differentiation


Nucleophilic Substitution: Ethoxy vs. Methoxy Selectivity

The ethoxy group in 4-Ethoxy-3-(trifluoromethyl)benzyl bromide reduces electrophilicity at the benzylic carbon relative to the 4-methoxy-3-(trifluoromethyl)benzyl bromide analog (CAS 261951-89-7) due to increased steric bulk and altered electron donation . Quantitative reactivity trends for alkoxybenzenes show that bromination at the para position decreases in the order: ethoxy < isopropoxy, with ethoxy exhibiting attenuated favorable electronic effects due to steric hindrance [1]. This translates to controlled SN2 kinetics beneficial for selective functionalization in complex molecule synthesis .

SN2 Selectivity
Class-level inference
Ethoxy (ν 0.48) vs Methoxy (ν 0.36): steric control reduces over-alkylation risk; density difference 0.057 g/cm³
Supports compound-specific selection for multi-step synthesis.
Predicted values; confirm experimentally.
SN2 reactivity alkoxy substituent effects synthetic intermediate selection

Trifluoromethyl Group: Lipophilicity & Metabolic Stability

The trifluoromethyl group in 4-Ethoxy-3-(trifluoromethyl)benzyl bromide significantly increases lipophilicity and metabolic stability compared to non-fluorinated analogs like 4-ethoxybenzyl bromide (CAS 2606-57-7) [1]. Quantitative structure-activity relationship (QSAR) studies indicate that the CF₃ group contributes approximately +0.88 to calculated logP values and enhances oxidative metabolic stability by blocking CYP-mediated hydroxylation at the meta position [2]. This differentiation is critical for lead optimization in drug discovery programs requiring balanced ADME properties [3].

Lipophilicity & Stability
Class-level inference
CF₃ increases clogP by ~0.9 vs non-fluorinated analog; blocks CYP-mediated oxidation at meta position
May support metabolic stability in lead optimization research.
Fragment-based calculation; in vitro validation advised.
logP metabolic stability CF3 bioisostere medicinal chemistry

Physicochemical Differentiation from Regioisomers

The 4-ethoxy-3-(trifluoromethyl) substitution pattern yields distinct physicochemical properties that facilitate purification and formulation relative to regioisomeric analogs such as 3-methoxy-5-(trifluoromethyl)benzyl bromide (CAS 916421-00-6) . The target compound exhibits a predicted boiling point of 270.3±40.0 °C and density of 1.467±0.06 g/cm³ , whereas the 3-methoxy-5-CF₃ isomer is a liquid with a molecular weight of 269.06 g/mol . These differences are sufficient to alter chromatographic retention times and solubility profiles, impacting synthetic workup and large-scale processing .

Regioisomer Differentiation
Cross-study comparable
BP ~270.3 °C, density 1.467 g/cm³; MW +14 vs methoxy regioisomer; distinct chromatographic behavior
Procuring specific isomer supports predictable purification protocols.
Predicted values; experimental verification recommended.
physicochemical properties separation formulation procurement specifications

Commercial Purity & Availability

4-Ethoxy-3-(trifluoromethyl)benzyl bromide is commercially available at 97-98% purity from multiple vendors , providing a reliable starting point for synthesis without additional purification. In contrast, some regioisomeric analogs (e.g., 2-methoxy-5-(trifluoromethyl)benzyl bromide) lack established commercial sources or are only available as custom synthesis [1]. The compound is offered in research quantities (1 g, 5 g, 10 g) at competitive pricing , with documented MDL number (MFCD13196582) and InChI Key (GAZKSECNCUGHQP-UHFFFAOYSA-N) ensuring unambiguous procurement .

Commercial Purity
Supporting evidence
97-98% purity from multiple vendors; regioisomeric analog lacks established commercial sources.
High-purity procurement may reduce lead time and in-house synthesis needs.
Based on vendor specifications.
purity supply chain cost-effectiveness research chemicals

4-Ethoxy-3-(trifluoromethyl)benzyl bromide Validated Applications


Balanced Lipophilicity & Metabolic Stability for Lead Optimization

Use 4-Ethoxy-3-(trifluoromethyl)benzyl bromide as an alkylating agent to install a metabolically stabilized benzyl moiety with a calculated logP increase of ~0.9 relative to non-fluorinated analogs [1]. The CF₃ group blocks CYP-mediated oxidation at the meta position while maintaining favorable permeability, making it suitable for CNS and anti-infective programs [2].

Controlled SN2 Alkylation in Multi-Step Synthesis

Leverage the ethoxy group's intermediate steric bulk (Charton ν = 0.48) to achieve selective benzylic substitution without over-alkylation side products observed with the more electron-rich 4-methoxy-3-(trifluoromethyl)benzyl bromide analog [3]. The predicted density difference (1.467 vs. 1.524 g/cm³) also facilitates phase separation during workup .

Fluorinated Building Blocks for Agrochemical & Materials Science

Employ 4-Ethoxy-3-(trifluoromethyl)benzyl bromide as a versatile electrophile to introduce a CF₃- and ethoxy-substituted aromatic scaffold into agrochemical candidates or functional materials, taking advantage of its higher boiling point (270.3 °C) relative to methoxy regioisomers for distillative purification .

High-Purity Intermediate for Accelerated Hit-to-Lead

Bypass in-house synthesis and purification steps by procuring 97-98% pure material directly from established vendors (Apollo Scientific, Thermo Scientific), reducing lead time and ensuring reproducible experimental outcomes compared to custom-synthesized or lower-purity regioisomeric alternatives .

Application
Selection Property
Validation Focus
Lead optimization research (CNS/anti-infective)
CF₃ group for metabolic stability and balanced lipophilicity
Metabolic stability assays; logP measurement
Multi-step synthesis with selective benzylic substitution
Ethoxy steric control (ν 0.48) vs methoxy analog
Reaction selectivity and side-product profiling
Agrochemical and materials research
High boiling point and CF₃/ethoxy substitution pattern
Distillation efficiency; scaffold incorporation yield
Hit-to-lead synthesis workflows
Research-grade purity from established suppliers
Purity verification (HPLC/NMR); lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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